An In-depth Technical Guide to Methyl 4-(but-3-yn-1-yl)benzoate
An In-depth Technical Guide to Methyl 4-(but-3-yn-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of methyl 4-(but-3-yn-1-yl)benzoate (CAS 1491090-43-7), a molecule of interest in medicinal chemistry and materials science. Given the limited direct literature on this specific compound, this document outlines a highly probable synthetic route, discusses the underlying chemical principles, and provides detailed experimental protocols. The insights herein are grounded in established organometallic cross-coupling reactions and are intended to empower researchers in their synthetic endeavors.
Compound Overview and Strategic Importance
Methyl 4-(but-3-yn-1-yl)benzoate is an organic compound featuring a terminal alkyne tethered to a methyl benzoate core. Its structure is of significant interest to drug development professionals and materials scientists. The terminal alkyne is a versatile functional group, readily participating in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the construction of more complex molecular architectures.[1] The rigid, linear nature of the butynyl linker can be exploited to create defined spatial arrangements in molecules, a critical aspect in the design of bioactive compounds and functional materials.
Table 1: Physicochemical Properties of Methyl 4-(but-3-yn-1-yl)benzoate
| Property | Value | Source |
| CAS Number | 1491090-43-7 | |
| Molecular Formula | C12H12O2 | |
| InChI Key | OMAFVRRPTNKCSR-UHFFFAOYSA-N | |
| Physical Form | Powder | |
| Storage | Room Temperature |
Retrosynthetic Analysis and Proposed Synthetic Route
The disassembly of methyl 4-(but-3-yn-1-yl)benzoate points to a carbon-carbon bond formation between the aromatic ring and the butynyl chain. This disconnection is ideally suited for a palladium-catalyzed cross-coupling reaction. Among the various methodologies, the Sonogashira coupling is a highly efficient and widely used method for the coupling of terminal alkynes with aryl halides.[2][3][4][5] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4][5]
Therefore, a plausible and robust synthesis of methyl 4-(but-3-yn-1-yl)benzoate involves the Sonogashira coupling of methyl 4-iodobenzoate with but-3-yn-1-ol.
In-Depth Look at the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[3][5][6] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Figure 1: Catalytic Cycle of the Sonogashira Coupling.
The palladium cycle begins with the oxidative addition of the aryl halide (methyl 4-iodobenzoate) to a Pd(0) complex. Simultaneously, in the copper cycle, the terminal alkyne (but-3-yn-1-ol) reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation to the palladium complex. Finally, reductive elimination from the palladium center yields the desired coupled product and regenerates the Pd(0) catalyst.[5]
Experimental Protocol: Synthesis of Methyl 4-(but-3-yn-1-yl)benzoate
This protocol is a robust starting point for the synthesis and can be optimized as needed.
4.1. Starting Materials
-
Methyl 4-iodobenzoate (CAS 619-44-3): A white solid that can be prepared by Fischer esterification of 4-iodobenzoic acid or purchased commercially.[7]
-
But-3-yn-1-ol (CAS 927-74-2): A terminal acetylenic alcohol, commercially available.[8][9]
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) is a common choice.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI).
-
Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used.
-
Solvent: Anhydrous and deoxygenated tetrahydrofuran (THF) or dimethylformamide (DMF).
Table 2: Properties of Starting Materials
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Methyl 4-iodobenzoate | 619-44-3 | C8H7IO2 | 262.04 | 114 |
| But-3-yn-1-ol | 927-74-2 | C4H6O | 70.09 | -65 |
4.2. Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow for Synthesis.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 4-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous, deoxygenated THF (or DMF). To this stirred suspension, add triethylamine (2.0 eq) followed by the dropwise addition of but-3-yn-1-ol (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
4.3. Characterization
The purified methyl 4-(but-3-yn-1-yl)benzoate should be characterized by standard analytical techniques.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts (ppm) |
| ¹H NMR (CDCl₃) | δ 8.00 (d, 2H), 7.45 (d, 2H), 3.90 (s, 3H), 2.80 (t, 2H), 2.50 (t, 2H), 1.95 (t, 1H) |
| ¹³C NMR (CDCl₃) | δ 166.5, 145.0, 130.0, 129.5, 128.0, 83.0, 69.0, 52.0, 35.0, 20.0 |
Potential Applications in Research and Drug Development
Methyl 4-(but-3-yn-1-yl)benzoate is a valuable building block for a variety of applications:
-
Drug Discovery: The terminal alkyne allows for the facile introduction of this moiety into lead compounds for structure-activity relationship (SAR) studies. It can be used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other targeted therapies.
-
Bioconjugation: The alkyne group is a key component in bioorthogonal chemistry, enabling the labeling of biomolecules in complex biological systems.
-
Materials Science: Aryl alkynes are precursors to conjugated polymers and organic electronic materials with interesting optical and electronic properties.[3]
Alternative Synthetic Strategies
While the Sonogashira coupling is a primary choice, other cross-coupling reactions could also be employed for the synthesis of methyl 4-(but-3-yn-1-yl)benzoate.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide.[10][11][12] In this case, one could use an alkynylboronate ester and methyl 4-iodobenzoate. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.[10][11][12]
-
Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organohalide.[13][14][15] The Negishi coupling is often faster than other cross-coupling reactions due to the high reactivity of the organozinc species.[14]
The choice of synthetic route will depend on factors such as substrate scope, functional group compatibility, and the availability of starting materials.
Safety Considerations
-
Methyl 4-(but-3-yn-1-yl)benzoate: May cause skin, eye, and respiratory irritation.
-
Methyl 4-iodobenzoate: May cause irritation.[16]
-
Palladium and Copper Catalysts: Can be toxic and should be handled with care.
-
Solvents: THF and DMF are flammable and have associated health risks.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Methyl 4-(but-3-yn-1-yl)benzoate is a synthetically accessible and versatile building block with significant potential in various fields of chemical research. This guide provides a robust framework for its synthesis via the Sonogashira coupling, grounded in established chemical principles. The detailed protocols and mechanistic insights are intended to facilitate the work of researchers and accelerate the discovery of new molecules with novel functions.
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